molecular formula C12H7NO3 B1219392 3-Nitrodibenzofuran CAS No. 5410-97-9

3-Nitrodibenzofuran

Cat. No.: B1219392
CAS No.: 5410-97-9
M. Wt: 213.19 g/mol
InChI Key: UVFAHDAUVZRVCC-UHFFFAOYSA-N
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Description

3-Nitrodibenzofuran is an organic compound with the molecular formula C12H7NO3. It is a derivative of dibenzofuran, where a nitro group is substituted at the third position of the dibenzofuran ring.

Biochemical Analysis

Biochemical Properties

3-Nitrodibenzofuran plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One notable interaction is with thiol-containing peptides, where this compound acts as a protecting group for cysteine residues. This interaction is crucial for the synthesis and stability of peptides, as it prevents unwanted reactions involving the thiol group. Additionally, this compound has been shown to interact with protein farnesyltransferase, an enzyme involved in the post-translational modification of proteins. The interaction between this compound and protein farnesyltransferase facilitates the enzymatic palmitoylation of peptides, which is essential for their proper localization and function within cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In human ovarian carcinoma cells, for instance, this compound-caged peptides have been observed to migrate from the cytosol and Golgi apparatus to the plasma membrane upon UV irradiation. This migration is indicative of the compound’s influence on cell signaling pathways and protein localization. Furthermore, this compound has been implicated in the regulation of gene expression and cellular metabolism, particularly through its role in the modification of peptides and proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s nitro group plays a pivotal role in these interactions, facilitating the formation of stable complexes with thiol groups in peptides. This binding interaction is reversible upon exposure to UV light, allowing for controlled release of the protected thiol group. Additionally, this compound can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity. These molecular mechanisms underscore the compound’s versatility and utility in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can be accelerated by exposure to light and heat. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in the context of peptide modification and enzyme activity. These temporal effects highlight the importance of careful handling and storage of the compound to maintain its efficacy in biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, making it suitable for use in various biochemical assays. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. These dosage-dependent effects underscore the need for precise control of the compound’s concentration in experimental settings to avoid potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key interaction is with glutathione, a tripeptide that plays a crucial role in cellular detoxification. This compound can conjugate with glutathione, leading to its subsequent metabolism and excretion. This interaction is essential for the compound’s detoxification and clearance from the body. Additionally, this compound can affect metabolic flux and metabolite levels by modifying the activity of enzymes involved in key metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. For instance, this compound-caged peptides have been shown to accumulate in the cytosol and Golgi apparatus before migrating to the plasma membrane upon UV irradiation. This transport and distribution are critical for the compound’s function in cellular processes .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules. For example, this compound-caged peptides are initially localized in the cytosol and Golgi apparatus, but upon UV irradiation, they migrate to the plasma membrane. This dynamic localization is essential for the compound’s role in regulating cellular processes and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrodibenzofuran typically involves the nitration of dibenzofuran. One common method is the electrophilic nitration using nitric acid in the presence of a strong acid such as trifluoroacetic acid. The reaction is carried out at low temperatures to control the regioselectivity and yield of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrodibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Nitrodibenzofuran has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in both academic and industrial research .

Properties

IUPAC Name

3-nitrodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFAHDAUVZRVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202446
Record name 3-Nitrodibenzofuran
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Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5410-97-9
Record name 3-Nitrodibenzofuran
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Record name 3-Nitrodibenzofuran
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Record name 3-Nitrodibenzofuran
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Record name 3-Nitrodibenzofuran
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Record name 3-NITRODIBENZOFURAN
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Synthesis routes and methods I

Procedure details

To 80 mL trifluoroacetic acid in a 250 mL round bottom flask was added dibenzofuran (7.06 g, 42 mmol) and stirred vigorously to dissolve the content at room temperature. The solution was then cooled on ice and 1.2 equivalent 70% HNO3 (4.54 g, 50.40 mmol) in 20 mL trifluoroacetic acid was poured into the stirred solution slowly. After stirring for 30 minutes contents from the flask was poured into 150 mL ice-water and stirred for another 15 minutes. Off white color precipitate was then filtered out and finally washed with 2M NaOH and water. Moist material was then recrystallized from 1.5 L boiling ethanol in the form of light yellow color crystal. 7.2 g of product was isolated.
Name
Quantity
4.54 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
7.06 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Combine dibenzofurane (20.0 g, 0.11 mol) and acetic acid (80 ml). Heat to 65° C. Add 98% nitric acid (20.0 g, 11.8 mol). After 3 hours, cool to room temperature to give a solid. Collect the solid by filtration, rinse with water, and dry to give the title compound.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Dibenzofuran (30 g, 178 mmol) was dissolved in 276 ml, trifluoroacetic acid (TFA) and cooled in ice water bath. Fuming nitric acid 15 g (˜17 mL) was diluted with 3 mL water and then dissolved in 25 mL TFA and added to dibenzofuran solution drop wise. Reaction takes place almost instantly and a thick light green color precipitate forms. At the end of addition, flask was stirred for 20 minutes more and then poured over ice. Light green precipitate was then filtered off, washed with 2 M NaOH, dried and recrystallized from boiling ethanol 30 g (76%) of product was obtained.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the sources of 3-nitrodibenzofuran in the environment?

A1: this compound is primarily formed as a secondary product through the photochemical transformation of other polycyclic aromatic hydrocarbons (PAHs) in the atmosphere. [] Traffic emissions and coal combustion are significant contributors to PAHs in urban environments, ultimately leading to the formation of this compound. []

Q2: Can this compound be selectively synthesized?

A4: Yes, direct nitration of dibenzofuran with nitric acid in trifluoroacetic acid yields this compound with high selectivity under mild conditions. [] This method offers an efficient way to synthesize this particular isomer.

Q3: What is the molecular structure of this compound?

A5: this compound consists of two benzene rings fused together with a furan ring, and a nitro group attached to the carbon atom at position 3 of the dibenzofuran structure. The molecule is nearly planar and exhibits a herringbone packing arrangement in the solid state. []

Q4: How is this compound used in biomolecule patterning?

A6: A novel two-photon (2P) activatable molecule, TPA-trisNTA, incorporating a this compound derivative as a photocleavable group, was developed for high-precision biomolecule patterning. [] Upon irradiation with NIR light, the this compound moiety cleaves, enabling controlled activation and immobilization of proteins in 2D and 3D. [] This approach allows for precise spatial and temporal control over protein organization, facilitating the study of cellular processes in environments mimicking the natural extracellular matrix. []

Q5: Can you elaborate on the wavelength-selective uncaging of oligonucleotides using this compound?

A7: this compound can be incorporated into oligonucleotides as a photocleavable protecting group for the nucleobase. [] This modification allows for the controlled release of the oligonucleotide upon irradiation with specific wavelengths of light. [] The use of this compound enables multi-wavelength uncaging, providing greater complexity and control over oligonucleotide function in experimental settings. []

Q6: What are the environmental concerns related to this compound?

A8: As this compound is found in particulate matter, it poses a potential risk to human health, particularly due to its association with respiratory problems and lung cancer. [] While research on its specific toxicological effects is ongoing, its presence in the environment warrants further investigation and monitoring. []

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